Velvetone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Velvetone is synthesized through a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels-Alder reaction ensures that the acetyl group is positioned correctly, distinguishing this compound from other similar fragrances .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically a colorless to pale yellow liquid with a purity of around 80%.
Chemical Reactions Analysis
Types of Reactions
Velvetone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used in different fragrance formulations and other industrial applications.
Scientific Research Applications
Velvetone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mechanism of Action
The mechanism of action of Velvetone involves its interaction with olfactory receptors in the human nose, which triggers a sensory response leading to the perception of its woody, ambergris scent . In biological applications, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Velvetone is often compared with other synthetic ketone fragrances like Iso E Super, Iso Gamma Super, and Anthamber . These compounds share similar structural features but differ in their olfactory properties and applications. This compound is unique due to its distinctive powdery dry-down and ability to add volume to a fragrance .
List of Similar Compounds
- Iso E Super
- Iso Gamma Super
- Anthamber
- Amber Fleur
- Boisvelone
- Iso Ambois
- Amberlan
- Orbitone
- Amberonne
This compound stands out among these compounds for its long-lasting scent and versatility in various fragrance formulations.
Biological Activity
Velvetone, a synthetic fragrance compound, has garnered attention for its biological activity, particularly in toxicology and allergenicity. This article compiles research findings, data tables, and case studies to present a comprehensive overview of this compound's biological effects.
This compound (CAS 68555-94-2) is primarily used in perfumery and cosmetics. Its chemical structure allows it to interact with biological systems, raising concerns regarding its safety and potential health effects.
Toxicological Profile
The toxicological effects of this compound have been studied extensively. Key findings include:
- Acute Toxicity : this compound has an oral LD50 greater than 5000 mg/kg in rats, indicating low acute toxicity. Dermal exposure also shows a high LD50 (>5000 mg/kg) in rabbits, suggesting it is relatively safe upon skin contact .
- Irritation Potential : this compound causes significant skin and eye irritation. In patch tests on rabbits, it resulted in well-defined erythema and moderate edema, indicating a potential for allergic reactions .
- Sensitization : Studies suggest that this compound may act as a skin sensitizer. In guinea pigs, it was classified as a likely sensitizer under specific test conditions .
Biological Activity and Mechanisms
Research has identified several biological activities associated with this compound:
- Allergenicity : Due to its ability to induce skin sensitization, this compound is considered an allergen. The potential for allergic reactions is critical for consumers with sensitive skin or allergies .
- Environmental Impact : this compound is toxic to aquatic organisms, raising concerns about its environmental persistence and potential ecological effects .
Data Table: Toxicological Findings of this compound
Parameter | Result | Test Organism |
---|---|---|
Oral LD50 | >5000 mg/kg | Rat |
Dermal LD50 | >5000 mg/kg | Rabbit |
Skin Irritation | Well-defined erythema | Rabbit |
Eye Irritation | Intense conjunctival irritation | Rabbit |
Skin Sensitization | Likely sensitizer | Guinea Pig |
Case Studies
Several case studies highlight the implications of this compound's biological activity in real-world scenarios:
- Cosmetic Safety Assessments : A study evaluated the safety of cosmetic products containing this compound. It found that formulations must adhere to safety regulations due to the compound's irritant properties, emphasizing the need for thorough testing before market release .
- Occupational Exposure : In an occupational health study, workers exposed to products containing this compound reported instances of dermatitis and respiratory issues, linking the compound's allergenic potential to workplace health risks .
- Environmental Monitoring : Research on the environmental impact of fragrance compounds revealed that this compound contributes to aquatic toxicity. Monitoring programs have been established to assess its concentration in water bodies and its effects on local ecosystems .
Properties
IUPAC Name |
(E)-2-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-6-14(16)12(3)10-13-11(2)8-7-9-15(13,4)5/h10H,6-9H2,1-5H3/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGXDHVCKICOMQ-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=CC1=C(CCCC1(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C/C1=C(CCCC1(C)C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-94-2 | |
Record name | 1-Penten-3-one, 2-methyl-1-(2,2,6-trimethylcyclohexen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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